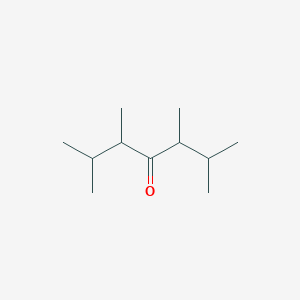
3-Methyl-2-butyl-ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
3-Methyl-2-butyl-ketone is typically synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Análisis De Reacciones Químicas
3-Methyl-2-butyl-ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Industrial Solvent
3-Methyl-2-butyl-ketone is primarily utilized as a solvent in various industrial applications. Its solvent properties make it effective for dissolving a wide range of organic compounds, which is crucial in industries such as coatings, adhesives, and inks. The ability to dissolve both polar and nonpolar substances enhances its versatility as a solvent.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is involved in the production of various chemical derivatives used in the pharmaceutical industry, contributing to the development of medications and therapeutic agents.
Research and Development
In research settings, this compound is often used in studies involving volatile organic compounds (VOCs). For instance, it has been investigated for its emissions during different activities, such as painting and cleaning, highlighting its role in environmental health assessments .
Toxicological Studies
Numerous studies have examined the toxicological effects of this compound. Research indicates that exposure to this compound can lead to neurological effects, particularly when inhaled in significant quantities over extended periods . For example, chronic inhalation studies have shown that high concentrations can result in peripheral neuropathy in laboratory animals .
Environmental Applications
Given its classification as a volatile organic compound, this compound is also relevant in environmental remediation efforts. Its behavior in soil and water systems is crucial for understanding contamination dynamics and developing effective treatment strategies for polluted sites .
Case Study 1: Neurotoxicity Assessment
A notable study conducted on factory workers exposed to printing inks containing this compound revealed significant cases of peripheral neuropathy. Chronic exposure led to severe neurological symptoms, emphasizing the need for monitoring and regulation of this compound in industrial settings .
Case Study 2: VOC Emission Analysis
In an analysis of VOC emissions during art activities, the presence of this compound was noted as a significant contributor to overall VOC levels. The study highlighted the importance of selecting appropriate materials to minimize exposure risks during creative activities .
Data Summary Table
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-butyl-ketone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its reactivity and applications in synthesis .
Comparación Con Compuestos Similares
3-Methyl-2-butyl-ketone is similar to other ketones like acetone and methyl ethyl ketone. it is unique due to its branched structure, which imparts different physical and chemical properties. Similar compounds include:
Acetone: A simpler ketone with a molecular formula of C3H6O.
Methyl Ethyl Ketone: Another ketone with a molecular formula of C4H8O.
These compounds differ in their reactivity, boiling points, and solubility, making this compound distinct in its applications and properties .
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H22O/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
Clave InChI |
ZBMSFKXADBICML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















